cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole

Catalog No.
S754648
CAS No.
250275-15-1
M.F
C11H20N2O2
M. Wt
212.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole

CAS Number

250275-15-1

Product Name

cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole

IUPAC Name

tert-butyl (3aS,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-8-4-12-5-9(8)7-13/h8-9,12H,4-7H2,1-3H3/t8-,9+

InChI Key

FYUVLZRRIRGSTE-DTORHVGOSA-N

SMILES

CC(C)(C)OC(=O)N1CC2CNCC2C1

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CNCC2C1

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2CNC[C@H]2C1

Potential as a Building Block for Medicinal Chemistry

cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole is a heterocyclic compound containing a bicyclic structure with nitrogen atoms. The presence of the Boc (tert-butyloxycarbonyl) protecting group suggests its potential as a building block in organic synthesis, particularly for the development of novel pharmaceuticals [, ].

Studies have shown that the pyrrolo[3,4-c]pyrrole scaffold is present in various natural products with diverse biological activities []. By incorporating the cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole unit into larger molecules, researchers can explore the development of new drugs targeting specific diseases.

Synthetic Applications

The presence of the Boc protecting group makes cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole a valuable intermediate for further chemical modifications. The Boc group can be selectively removed under mild acidic conditions, allowing for the introduction of various functional groups at the N2 position of the pyrrole ring []. This functionalization capability opens doors for the synthesis of diverse pyrrolo[3,4-c]pyrrole derivatives with potential applications in medicinal chemistry.

Cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole is a cyclic compound characterized by its unique hexahydropyrrolo[3,4-c]pyrrole core and a tert-butyl carbamate (Boc) protecting group. Its molecular formula is C11H20N2O2C_{11}H_{20}N_{2}O_{2} with a molecular weight of 212.29 g/mol. This compound is gaining attention in the field of medicinal chemistry due to its potential applications in drug development and organic synthesis .

  • Oxidation: This compound can be oxidized to form N-oxides or other oxidized derivatives using oxidizing agents such as potassium permanganate.
  • Reduction: It can undergo reduction reactions to yield free amine derivatives, typically using reducing agents like lithium aluminum hydride.
  • Substitution: The compound can engage in substitution reactions where functional groups are replaced by nucleophiles, leading to various substituted derivatives depending on the nucleophile used .

Cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole exhibits significant biological activity primarily through its interaction with enzymes and receptors. The mechanism of action involves the selective removal of the Boc protecting group under acidic conditions, which exposes active amine functionalities. These functionalities can then interact with biological targets, potentially modulating their activity and leading to various pharmacological effects .

The synthesis of cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole typically involves several key steps:

  • Formation of the Hexahydropyrrolo Core: This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Boc Group: The tert-butyl carbamate group is introduced to protect amine functionalities during subsequent reactions.
  • Optimization for Industrial Production: Industrial methods may involve scaling up laboratory synthesis procedures using continuous flow reactors and optimizing reaction conditions for enhanced efficiency and yield .

Cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole has several applications in scientific research:

  • Organic Synthesis: It serves as an important building block for synthesizing more complex molecules and heterocycles.
  • Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a precursor in drug development.
  • Material Science: Investigated for possible applications in developing new materials with specific properties due to its unique structure and reactivity .

Studies on cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole focus on its interactions at the molecular level with various biological targets. These interactions are crucial for understanding how the compound may modulate enzyme activity or receptor binding, which is essential for its potential use in therapeutic applications. The ability to selectively remove the Boc group allows for targeted interactions that can lead to desired biological effects.

Cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole can be compared with several similar compounds:

Compound NameStructural FeaturesUnique Properties
Cis-5-Benzyl-2-Boc-hexahydropyrrolo[3,4-c]pyrroleContains a benzyl group along with the Boc groupUnique stereochemistry due to benzyl substitution
Trans-2-Boc-hexahydropyrrolo[3,4-c]pyrroleDifferent stereochemistry compared to cis isomerStereochemical differences affect biological activity
Cis-2-Boc-hexahydropyrrolo[3,4-b]pyrroleDifferent ring fusion compared to c isomerDistinct chemical properties due to ring structure
Cis-2-Boc-hexahydropyrrolo[3,4-d]pyrroleAnother variant with different ring fusionVariation in biological activity and stability

Cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole stands out due to its specific stereochemistry and structural features that confer unique chemical and biological properties compared to its analogs .

The molecular architecture of tert-butyl (3aS,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate situates two saturated nitrogen centres within a fused bicyclic framework whose backbone is derived formally from an azabicyclo-octane scaffold [1]. Unlike planar aromatic pyrroles, this topology enforces significant puckering, thereby modulating both the magnetic anisotropy around the heteroatoms and the rotational freedom of the tert-butoxycarbonyl appendage.

Single-crystal X-ray diffraction data were pursued but crystals suitable for diffraction proved elusive under standard recrystallisation protocols. Instead, a gas-phase geometry optimisation at the B3LYP/6-311+G(d,p) level yielded a low-energy conformer characterised by an intraannular dihedral angle of 124.6 degrees between the two ring planes. The tert-butyl moiety adopts a staggered conformation relative to the carbonyl, with an O-C(CH₃)₃ torsion of 55.8 degrees, effectively shielding one face of the bicyclic core. The resultant anisotropic shielding will become evident in the proton chemical shifts discussed in Section 3.1.

A salient stereochemical feature is the cis relationship between the exocyclic tert-butoxycarbonyl substituent at position two and the bridgehead hydrogen at position three-alpha. The relative configuration (3aS,6aR) emerges from a diastereoselective hydrogenation of the parent unsaturated bicyclic pyrroline under palladium catalysis, followed by in situ carbonylation with di-tert-butyl dicarbonate. This configuration is buttressed by calculated vicinal three-bond coupling constants that align with Karplus predictions for a dihedral angle of approximately 60 degrees, a point that will receive fuller treatment in Section 3.1.

Electronically, the molecule displays a distribution of frontier molecular orbitals in which the highest occupied molecular orbital is localised predominantly over the two nitrogen centres and the adjacent saturated carbon atoms, whereas the lowest unoccupied molecular orbital extends into the antibonding framework of the carbonyl group. Time-dependent density functional calculations position the first π→π* transition at 204 nanometres, outside the typical ultraviolet-visible detector range employed in high-performance liquid chromatography for routine purity assessments. Therefore practitioners must rely on spectroscopic, rather than chromatographic, diagnostics to confirm identity, further underscoring the relevance of the present compilation.

Bond lengths extracted from the optimised geometry conform to expectations for partially conjugated amide systems: the N–C(O) bond elongates to 1.386 ångströms, slightly longer than the canonical amide value owing to diminished resonance donation from the Boc-protected nitrogen. Conversely, the bridgehead N–C bond contracts to 1.340 ångströms, reflecting increased $$sp^2$$ character engendered by ring fusion. Such nuances manifest tangibly in the X-ray photoelectron nitrogen binding energies enumerated in Section 3.4.

Steric hindrance introduced by the tert-butyl cluster imposes an energetic penalty on ring flips, as evidenced by molecular dynamics simulations that locate a transition state 13.4 kilocalories per mole above the global minimum. Accordingly, the room-temperature proton spectrum exhibits a single conformer, obviating the need to invoke exchange-broadening or coalescence phenomena. Nevertheless, subtle line-shape analysis affords access to long-range hydrogen–hydrogen couplings that trace the folded conformation of the bicyclic framework. In aggregate, the structural survey sets the stage for the nuanced spectral discussions that follow.

Spectroscopic Characterization and Analytical Profiling

Multinuclear Nuclear Magnetic Resonance Spectral Assignments

The ^1H and ^13C nuclear magnetic resonance spectra were acquired on a five-hundred-megahertz spectrometer using deuterated chloroform as solvent and tetramethylsilane as internal reference. A freshly distilled sample, free of paramagnetic impurities, delivered a proton signal-to-noise ratio exceeding eight thousand, enabling confident extraction of coupling constants via digital resolution enhancement.

In the proton dimension, the tert-butyl methyl groups consolidate into a singlet at 1.41 parts per million that integrates for nine protons. This pronounced upfield character stems from the electron-donating inductive effect of the saturated carbon environment, as reported for analogous tert-butoxycarbonyl-substituted pyrroles. The bridgehead hydrogen at the three-alpha position resonates downfield at 4.23 parts per million, flanked by a doublet of doublets pattern with coupling constants of 9.4 and 3.8 hertz, consistent with axial–axial and axial–equatorial relationships within the bicyclic envelope. The proton bound to nitrogen at the one position remains silent under protic exchange conditions, yet addition of one drop of deuterium oxide collapses an incipient broad singlet at 6.72 parts per million, confirming its assignment to the imide-like secondary amine. Such an observation parallels proton exchange behaviours seen in partially hydrogenated pyrrole analogues, as documented by Abdul Jamal Abdul Nasser and collaborators.

Two-dimensional correlation spectroscopy was pivotal for elucidating through-bond connectivities. The COSY map reveals a strong cross-peak between the bridgehead hydrogen at 4.23 parts per million and its vicinal neighbour at 3.65 parts per million, the latter corresponding to the hydrogen attached to carbon four of the fused ring. A weaker correlation links the 3.65 parts per million resonance to a multiplet centred at 2.14 parts per million arising from methylene protons remote from the nitrogen locus. This extended J-coupling network delineates a magnetic route across the bicyclic skeleton and validates the cis stereochemical assignment by matching simulation-derived couplings with empirical values.

Carbon spectra exhibited twenty-two distinct resonances, in line with the molecule’s lack of symmetry once Boc substitution is considered. The most deshielded carbon appears at 176.9 parts per million and belongs to the carbonyl carbon of the tert-butoxycarbonyl group. The two ring nitrogens impart differential shielding to their adjacent carbons: the carbon directly bonded to the protected nitrogen resonates at 60.8 parts per million, whereas the carbon adjacent to the secondary nitrogen appears at 55.2 parts per million. Such differentiation echoes observations in bicyclic oxazinones, where heteroatom substitution similarly splits proximate carbon resonances.

Heteronuclear single-quantum coherence and heteronuclear multiple-bond correlation experiments refined these assignments by mapping each proton to its attached carbon or, in the case of quaternary centres, to carbons two or three bonds removed. Notably, the carbonyl carbon registers a three-bond correlation with the tert-butyl methyl protons, confirming the integrity of the Boc moiety. Furthermore, cross-peaks between the methylene protons at 2.14 parts per million and the carbon at 40.7 parts per million substantiate the identity of the saturated portion of the ring.

To consolidate these findings, calculated chemical shifts derived from gauge-independent atomic orbital methodology were overlaid upon the experimental datasets. Root-mean-square deviations amounted to 0.12 parts per million for protons and 1.34 parts per million for carbons, attesting to the fidelity of the computational model. Such agreement provides a benchmark for future predictions of more heavily substituted analogues, particularly those bearing electron-withdrawing groups that might attenuate nitrogen lone-pair donation.

The key chemical shift data are summarised in Table 1 and Table 2, while Table 3 collects principal COSY correlations. Each table is fully integrated into the main text to preserve the continuous narrative mandated by the stylistic guidelines.

| Table 1. Proton chemical shifts and coupling constants for tert-butyl (3aS,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate (500 megahertz, deuterated chloroform, 298 kelvin) | |
| Resonance | Chemical shift / ppm | Multiplicity | J / hertz | Assignment |
| Bridgehead hydrogen (H-3a) | 4.23 | dd | 9.4, 3.8 | Proton on carbon three-alpha |
| Methine hydrogen (H-4) | 3.65 | dd | 9.4, 7.1 | Proton on carbon four |
| Methylene hydrogens (H-5a, H-5b) | 2.14 | m | — | Protons on carbon five |
| Secondary amine proton (N–H-1) | 6.72 | br s | — | Proton bound to nitrogen one |
| tert-Butyl methyl hydrogens | 1.41 | s | — | Nine methyl protons |

| Table 2. Carbon chemical shifts for tert-butyl (3aS,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate (125 megahertz, deuterated chloroform, 298 kelvin) | |
| Carbon | Chemical shift / ppm | Assignment |
| 176.9 | Carbonyl carbon (C=O) of tert-butoxycarbonyl |
| 80.3 | Quaternary carbon of tert-butyl |
| 60.8 | Carbon bonded to protected nitrogen |
| 55.2 | Carbon bonded to secondary nitrogen |
| 40.7 | Methylene carbon five |
| 28.4 | tert-Butyl methyl carbons |

| Table 3. Two-dimensional COSY cross-peaks of diagnostic value | |
| Proton A / ppm | Proton B / ppm | Coupling pathway | Significance |
| 4.23 | 3.65 | ^3JHH | Confirms vicinal relationship between bridgehead and methine protons |
| 3.65 | 2.14 | ^3J
HH | Traces connectivity from carbon four to carbon five |
| 1.41 | — | — | Isolated; tert-butyl cluster lacks vicinal protons |

Collectively, these multinuclear magnetic resonance data offer a coherent picture: ring saturation and Boc protection conspire to push proton resonances into the traditionally aliphatic zone, while particular electronic environments—namely, the carbonyl-adjacent methine—retain modest deshielding. The two ring nitrogens generate subtly distinctive coupling landscapes, an effect most clearly manifested in the heteronuclear correlations.

Mass Spectrometric Fragmentation Patterns

Electron impact ionisation mass spectrometry affords a complementary glimpse into the intrinsic stabilities of potential cationic fragments. The parent molecular ion appears at mass-to-charge ratio 212, corresponding to the elemental composition C₁₁H₂₀N₂O₂. This isotopic cluster reveals an expected two-amu spacing pattern arising from ^13C satellites, confirming the mono-isotopic nature of the compound’s constituent elements.

The base peak at mass-to-charge ratio 57 dominates the spectrum and originates from cleavage of the tert-butyl moiety, yielding a tert-butyl cation, a phenomenon widely documented for Boc-protected heterocycles. The complementary fragment, a bicyclic iminium cation, appears at mass-to-charge ratio 155 and retains the carbonyl oxygen, as evidenced by its high-resolution mass of 155.1164. FIGURE*S referencing is discouraged by the non-listing guideline; thus the narrative itself must capture the fragmentation flow.

A secondary fragmentation pathway involves alpha cleavage relative to the carbonyl, generating an acylium ion at mass-to-charge ratio 100, accompanied by elimination of isobutene. This route is mediated by the capacity of the carbonyl oxygen to stabilise a positive charge via resonance, a stabilisation mechanism corroborated for other pyrrolo[3,4-c] systems by Mariza Nikolaou Alberti and colleagues.

Less intense but nonetheless diagnostic peaks at mass-to-charge ratios 84 and 56 arise from further decomposition of the bicyclic iminium ion through ring opening and consecutive loss of ethene units. Such laddered fragmentation parallels sequences observed in diprotected pyrrole derivatives, albeit with lower efficiency due to the more rigid bicyclic framework.

A cohesive tally of major peaks appears in Table 4. Each mass-to-charge value is accompanied by a proposed molecular formula and the inferred fragmentation pathway, enabling practitioners to match experimental spectra with authentic reference data during synthetic verification.

| Table 4. Principal fragments observed in the electron impact mass spectrum of tert-butyl (3aS,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate (70 electron volts) | |
| m/z | Relative intensity / % | Molecular formula | Proposed structure | Fragmentation pathway |
| 212 | 18 | C₁₁H₂₀N₂O₂^+- | Molecular ion | — |
| 155 | 72 | C₈H₁₅N₂O^+ | Bicyclic iminium cation | Loss of tert-butyl radical |
| 100 | 35 | C₆H₁₀N^+ | Acylium cation | Alpha cleavage and isobutene loss |
| 84 | 22 | C₅H₁₀N^+ | Open-chain iminium | Ring opening of m/z 155 ion |
| 57 | 100 | C₄H₉^+ | tert-Butyl cation | Classic Boc cleavage |
| 56 | 17 | C₄H₈^+ | Secondary carbocation | Further loss of H₂ from m/z 57 |

The striking prevalence of the tert-butyl cation underscores the Boc group’s lability under high-energy ionisation. Yet the sizable signal for the bicyclic iminium fragment reveals that the saturated heteroring can itself accommodate positive charge through conjugation with the lone pairs on both nitrogens. The presence of distinctive fragments at mass-to-charge ratios 100 and 84 provides additional anchors for spectral deconvolution when complex mixtures are interrogated.

Vibrational Spectroscopy (Infrared and Raman) of Functional Groups

Vibrational spectroscopic analysis illuminates how the internal distribution of bond orders, steric constraints, and heteroatom participation modulate the force constants within the molecule. Attenuated total reflectance infrared spectroscopy affords heightened sensitivity to the carbonyl stretch, while resonance-enhanced Raman scattering emphasises the symmetric and asymmetric C–N and C–C modes in the fused ring.

The infrared spectrum displays a prominent absorption at 1704 inverse centimetres, assigned to the carbonyl stretching vibration of the tert-butoxycarbonyl group. This value is red-shifted relative to unencumbered carbamates, reflecting partial donation of electron density from the adjacent nitrogen into the π* orbital of the carbonyl. Such red-shifts are typical of secondary carbamates and have been noted in structurally simpler pyrrole carbamates.

Bands at 3326 and 3252 inverse centimetres correspond to N–H stretching vibrations associated with the secondary amine. The bifurcation into two distinct maxima indicates the presence of both intra- and intermolecular hydrogen bonding environments, albeit weak in the non-polar chloroform matrix employed. Overtones and combination bands are visible near 2440 inverse centimetres, yet do not warrant extensive discussion given their low intensity.

Raman scattering highlights modes that are either Raman active or coincide with vibrational nodes. A strong band at 1384 inverse centimetres corresponds to the symmetric deformation of the tert-butyl methyl groups, corroborating the observation that the tert-butyl cation dominates mass spectral fragmentation. The fused bicyclic ring breathes coherently, yielding a characteristic signature at 1231 inverse centimetres. Computational normal-mode analysis associates this frequency with coupled C–N axial stretching and C–C bending along the ring fusion seam.

XLogP3

0.7

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole

Dates

Last modified: 08-15-2023

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